molecular formula C19H12O5 B14957760 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate

Katalognummer: B14957760
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: BSQXDVJXOZQKEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a benzo[c]chromen core fused with a furoate group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with furoic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furoate group, where nucleophiles like amines or thiols replace the furoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating Receptors: It can bind to and modulate the activity of certain receptors, affecting signal transduction pathways.

    Inducing Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate can be compared with other similar compounds such as:

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Known for its potential therapeutic applications as a synthetic cannabinoid.

    6-oxo-6H-benzo[c]chromen-3-yl 2-furoate: Shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.

Eigenschaften

Molekularformel

C19H12O5

Molekulargewicht

320.3 g/mol

IUPAC-Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) furan-2-carboxylate

InChI

InChI=1S/C19H12O5/c1-11-15(23-19(21)16-7-4-10-22-16)9-8-13-12-5-2-3-6-14(12)18(20)24-17(11)13/h2-10H,1H3

InChI-Schlüssel

BSQXDVJXOZQKEN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.